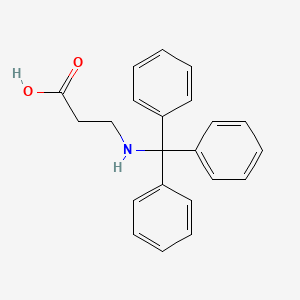

3-(tritylamino)propanoic Acid

Description

3-(Tritylamino)propanoic acid is a propanoic acid derivative featuring a trityl (triphenylmethyl) group attached to the β-position via an amino group. While specific data on this exact compound are absent in the provided evidence, its structural analogs—3-substituted propanoic acids with aromatic, heterocyclic, or amino substituents—are well-studied. These analogs exhibit diverse applications, ranging from antimicrobial agents to aroma compounds, highlighting the importance of substituent effects on functionality .

Properties

CAS No. |

58995-30-5 |

|---|---|

Molecular Formula |

C22H21NO2 |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

3-(tritylamino)propanoic acid |

InChI |

InChI=1S/C22H21NO2/c24-21(25)16-17-23-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23H,16-17H2,(H,24,25) |

InChI Key |

DRBJRRIAZMJBOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tritylamino)propanoic acid typically involves the reaction of triphenylmethyl chloride with 3-aminopropanoic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2.1. Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄). This reaction produces esters while releasing water .

Reaction example :

2.2. Amidation

The carboxylic acid reacts with amines or amides to form amides. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) are often used to facilitate this reaction.

Reaction example :

2.3. Deprotection of the Trityl Group

The trityl group can be removed under acidic conditions (e.g., dilute HCl) to regenerate the free amine .

Reaction example :

3.1. Nucleophilic Substitution

The tritylamino group participates in nucleophilic substitution reactions. For instance, the amine may attack electrophilic centers in target molecules, forming new bonds.

3.2. Acid-Base Reactions

As a carboxylic acid derivative, it reacts with bases (e.g., NaOH) to form salts:

This aligns with general carboxylic acid behavior .

4.1. Peptide Chemistry

The trityl group’s steric bulk and solubility-enhancing properties make it useful in peptide synthesis. For example, N-trityl protection is employed to selectively activate specific amino groups during peptide chain elongation .

4.2. Derivatization

The compound serves as a precursor for synthesizing biologically active derivatives. Its reactivity allows functionalization via esterification, amidation, or coupling with other molecules.

5.1. Typical Reaction Conditions

| Reaction Type | Reagents/Catalysts | Solvent | Temperature |

|---|---|---|---|

| Esterification | H₂SO₄, methanol | Toluene | Reflux |

| Amidation | DCC, NH₂R | Dichloromethane | RT |

| Deprotection | HCl | Water/ethanol | RT |

5.2. Structural Features and Reactivity

| Feature | Role in Reactions |

|---|---|

| Trityl group (C₆H₅)₃C– | Enhances solubility, protects amine |

| Carboxylic acid (-COOH) | Undergoes esterification/amidation |

| Amino group (-NH-) | Participates in nucleophilic substitution |

Research Findings

-

Solubility : The trityl group significantly improves solubility in organic solvents, aiding purification and reaction efficiency.

-

Biological Activity : While not directly tied to chemical reactivity, related compounds exhibit immunomodulatory effects, suggesting potential applications in drug design.

-

Protecting Group Utility : The trityl group’s stability under basic conditions makes it ideal for protecting amines during multi-step syntheses .

Scientific Research Applications

3-(Tritylamino)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(tritylamino)propanoic acid involves its interaction with various molecular targets. The trityl group can act as a protective group in synthetic chemistry, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, making it useful in various applications.

Comparison with Similar Compounds

Structural and Functional Diversity

Propanoic acid derivatives vary significantly based on substituents at the β-position. Key structural classes include:

Aromatic Substituted Derivatives

- 3-Phenylpropanoic Acid Derivatives: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid: Chlorinated phenyl groups enhance antimicrobial activity, with selective efficacy against E. coli and S. aureus . 3-Hydroxy-3-phenylpropanoic acid: Isolated from fungal metabolites, this compound lacks reported bioactivity but serves as a precursor for further derivatization .

Heterocyclic Substituted Derivatives

- 3-(Quinoline-based)propanoic acid: Derivatives like 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid exhibit broad-spectrum antimicrobial activity, likely due to metal ion complexation capabilities .

Amino-Substituted Derivatives

- 3-Amino-3-(2-nitrophenyl)propanoic acid: A nitro-substituted variant with applications in organic synthesis and medicinal chemistry .

Thioester Derivatives

- 3-(Methylthio)propanoic acid esters: Critical aroma contributors in pineapples, with methyl and ethyl esters showing odor thresholds as low as 7 µg·kg⁻¹ .

Antimicrobial Activity

Anticancer Activity

- 3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Demonstrates selective cytotoxicity against HepG2 and A-549 cancer cell lines .

- Asperpyrone derivatives : Isolated from Aspergillus tubingensis, these compounds inhibit tumor cell proliferation .

Physicochemical Properties

- Solubility: Bulky substituents (e.g., trityl, quinoline) reduce aqueous solubility, whereas polar groups (e.g., hydroxyl, amino) enhance it .

- Stability : Thioesters and nitro-substituted derivatives are sensitive to hydrolysis and photodegradation, respectively .

Biological Activity

3-(Tritylamino)propanoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a tritylamino group, which is known for its ability to participate in hydrogen bonding and electrostatic interactions. These properties can significantly influence the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The tritylamino group enhances the compound's ability to engage in specific interactions that can modulate biological pathways.

| Mechanism | Description |

|---|---|

| Hydrogen Bonding | Facilitates interaction with target proteins or nucleic acids. |

| Electrostatic Interactions | Enhances binding affinity to negatively charged biomolecules. |

| Redox Reactions | Potential involvement in electron transfer processes affecting cellular function. |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tritylamino compounds can exhibit antimicrobial properties against various pathogens, including resistant strains.

- Cellular Proliferation : The compound may influence cell proliferation through modulation of proteasome activity, as seen in studies involving non-natural amino acids that improve cell permeability and potency against cancer cells .

Case Studies

Several studies have investigated the effects of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against ESKAPE pathogens, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL .

- Proteasome Inhibition : Another study focused on the inhibition of proteasome activity by compounds related to tritylamino structures, identifying specific interactions that enhance their potency against cancer cell lines .

Table 2: Summary of Case Study Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant efficacy against MRSA and vancomycin-resistant Enterococcus faecalis. |

| Proteasome Inhibition | Enhanced potency observed in modified compounds targeting proteasome active sites. |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Initial assessments indicate moderate solubility in water, which may influence its bioavailability and effectiveness in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.